
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Overview
Description
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) (CAS: 128857-77-2) is a cyclic heptapeptide with the molecular formula C25H40N10O10 and a molecular weight of 640.646 g/mol . It features the Arg-Gly-Asp (RGD) motif, a well-characterized integrin-binding sequence critical for mediating cell adhesion and signaling . The compound exhibits high solubility in water and stability under acidic conditions but undergoes hydrolysis in alkaline environments . Its synthesis involves solid-phase peptide synthesis (SPPS) or recombinant gene expression . Applications include cancer research, drug delivery, and studies of extracellular matrix interactions due to its affinity for integrin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cyclization: The linear peptide is cleaved from the resin and cyclized using a cyclization reagent like HATU.
Industrial Production Methods
Industrial production of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Cyclization Reaction
The formation of the cyclic structure is a critical reaction in the synthesis of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala). Cyclization typically occurs after linear peptide synthesis via solid-phase methods.
Key Steps in Cyclization:
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Linear Precursor Synthesis : The linear peptide chain is synthesized using standard Fmoc/t-Bu chemistry.
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Side-Chain Deprotection : Protecting groups (e.g., Trt for Arg, OtBu for Asp) are removed under acidic conditions.
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Intramolecular Amide Bond Formation : The N-terminal and C-terminal residues are coupled using coupling agents like HATU or PyBOP in the presence of a base (e.g., DIPEA).
Reaction Conditions:
Parameter | Value |
---|---|
Solvent | Dimethylformamide (DMF) |
Temperature | 25°C (room temperature) |
Coupling Agent | HATU (1:1 molar ratio) |
Reaction Time | 12–24 hours |
Cyclization efficiency depends on sequence length, steric hindrance, and solubility .
Oxidation and Reduction Reactions
The peptide contains oxidation-prone residues (e.g., serine and arginine) and may undergo redox reactions under specific conditions.
Oxidation Reactions
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Serine Oxidation : Under strong oxidizing conditions (e.g., H₂O₂), serine hydroxyl groups may oxidize to form carbonyl derivatives.
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Arginine Modification : Reactive oxygen species can convert arginine to citrulline via deimination.
Conditions and Outcomes:
Reagent | Target Residue | Product |
---|---|---|
Hydrogen Peroxide (H₂O₂) | Serine | Serine-derived carbonyls |
Hypochlorous Acid (HOCl) | Arginine | Citrulline |
Reduction Reactions
While the peptide lacks disulfide bonds, reductive conditions (e.g., DTT or TCEP) may stabilize free thiols in other peptides but are not directly relevant here .
Hydrolysis and Stability
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) exhibits stability in aqueous solutions but degrades under extreme pH or enzymatic conditions.
Hydrolysis Under Acidic/Basic Conditions
Condition | Stability | Major Degradation Products |
---|---|---|
pH 2–6 (25°C) | Stable (>48 hours) | None detected |
pH >10 (alkaline) | Partial hydrolysis after 24h | Linear peptide fragments |
Enzymatic (Trypsin) | Cleavage at Arg/Lys residues | Shorter peptides (e.g., Gly-Arg) |
The cyclic structure confers resistance to proteolytic enzymes compared to linear analogs .
Interaction with Biological Molecules
While primarily a biochemical interaction, the peptide’s binding to fibrinogen involves reversible non-covalent reactions:
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Electrostatic Interactions : Between Arg residues and fibrinogen’s acidic domains.
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Hydrogen Bonding : Ser and Asp residues form H-bonds with fibrinogen’s FGA domain .
Thermal Stability
Temperature (°C) | Stability (24 hours) | Observations |
---|---|---|
4–25 | >95% intact | No degradation |
37 | ~85% intact | Minor hydrolysis |
60 | <50% intact | Cleavage at Asp-Pro bonds |
Elevated temperatures accelerate hydrolysis, particularly at Asp-Pro sequences due to steric strain .
Synthetic Modifications
The peptide can be chemically modified for functionalization:
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Acetylation : N-terminal acetylation using acetic anhydride.
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PEGylation : Attachment of polyethylene glycol (PEG) to enhance solubility and bioavailability.
Example Reaction:
textCyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) + PEG-NHS ester → PEGylated Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Scientific Research Applications
Structural Characteristics
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) consists of a cyclic arrangement of amino acids, which enhances its stability and biological activity compared to linear peptides. The cyclic structure is formed through the connection of the terminal amino acids, resulting in a conformation that is crucial for its interaction with biological targets.
Chemistry
- Peptide Synthesis : This compound serves as a model for studying peptide synthesis and cyclization techniques. The solid-phase peptide synthesis method is commonly employed to create cyclic peptides like Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) .
Biology
- Cell Adhesion : The presence of the Arg-Gly-Asp (RGD) motif allows this peptide to interact with integrins, particularly αVβ3 and α5β1 integrins. This interaction is critical for cell adhesion processes, which are vital in tissue repair and immune responses .
- Cell Migration : Studies indicate that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) promotes cellular migration by facilitating integrin-mediated signaling pathways .
Medicine
- Wound Healing : The ability of this peptide to promote cell adhesion and migration positions it as a candidate for applications in wound healing and tissue engineering. It has been shown to enhance the healing process in various models .
- Cancer Therapeutics : Research suggests that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can be utilized as a targeting agent in cancer therapy. Its selective binding to tumor cells expressing specific integrins makes it suitable for targeted drug delivery systems .
Industry
- Biomaterials Development : This cyclic peptide is used in developing biomaterials due to its favorable interactions with biological tissues. Its properties make it an attractive component in various biochemical assays .
Case Studies
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Integrin-Mediated Signaling :
A study demonstrated that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) significantly enhanced cell adhesion to extracellular matrices through integrin binding, promoting cellular activities essential for wound healing . -
Tumor Targeting :
In vivo studies showed that radiolabeled versions of this cyclic peptide accumulated in tumor tissues more significantly than in normal tissues, indicating its potential for imaging and therapeutic applications in oncology . -
Biomaterial Applications :
Research highlighted the use of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) in developing scaffolds for tissue engineering, showcasing its ability to support cell growth and tissue regeneration .
Mechanism of Action
The mechanism of action of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) involves its interaction with specific molecular targets and pathways. It can bind to integrin receptors on cell surfaces, influencing cell adhesion, migration, and signaling. This interaction is crucial for processes like wound healing and tissue regeneration.
Comparison with Similar Compounds
Comparison with Similar Cyclic Peptides
Structural and Functional Analogues
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro)
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro)
Cyclo(Arg-Gly-Asp-D-Tyr-Val)
- Molecular Formula : C28H43N9O7
- Molecular Weight : 617.7 g/mol
- Key Differences: Incorporation of D-amino acids (D-Tyr) enhances proteolytic resistance . Retains RGD motif but with modified pharmacokinetics due to tyrosine and valine residues.
Cyclo(L-Leu-L-Arg)
- Molecular Formula : C12H22N4O2 (diketopiperazine)
- Key Differences: A cyclic dipeptide (diketopiperazine) lacking the RGD motif.
Comparative Analysis Table
Research Findings and Key Contrasts
Synthetic Efficiency :
- Cyclization efficiency varies with linear precursors. For example, linear-Ala-Pro forms cyclo-Pro-Ala 7.5× faster than linear-Pro-Ala . This suggests steric and electronic factors influence cyclization rates in related peptides.
Bioactivity: The RGD motif in Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) enables integrin-mediated antitumor activity, whereas non-RGD cyclic peptides (e.g., cyclo(L-Leu-L-Arg)) show antimicrobial effects . Cytotoxic cyclic peptides like cyclo(L-Ile-L-Pro) (isolated from Aspergillus versicolor) exhibit cell line-specific activity (e.g., K562 cells) but lack integrin targeting .
Stability and Modifications: D-amino acid incorporation (e.g., D-Tyr in cyclo(Arg-Gly-Asp-D-Tyr-Val)) enhances resistance to enzymatic degradation . Alkaline lability of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) contrasts with the stability of coumarin-based cyclic compounds (e.g., Mammea cyclo E/F) under similar conditions .
Biological Activity
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic peptide that exhibits significant biological activity, particularly in the context of cell adhesion, migration, and signaling. This compound is part of a broader class of cyclic peptides that interact with integrins, which are crucial for various cellular processes. This article explores the biological activity of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala), including its mechanism of action, applications in biomedical research, and potential therapeutic uses.
Structure and Properties
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is characterized by a cyclic structure that enhances its stability and bioactivity compared to linear peptides. The sequence contains key amino acids known to interact with integrins, particularly the Arg-Gly-Asp (RGD) motif, which is recognized by various integrin receptors involved in cell adhesion and signaling pathways.
Table 1: Structural Features of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Amino Acid | Position | Role in Biological Activity |
---|---|---|
Gly | 1 | Provides flexibility to the peptide |
Arg | 2 | Critical for integrin binding |
Gly | 3 | Supports structural integrity |
Asp | 4 | Enhances interaction with receptors |
Ser | 5 | Involved in post-translational modifications |
Pro | 6 | Contributes to cyclic structure |
Ala | 7 | Stabilizes the overall conformation |
The primary mechanism of action for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) involves its binding to integrin receptors on cell surfaces. Integrins are heterodimeric proteins that mediate cell adhesion to the extracellular matrix (ECM). The RGD sequence within the peptide is a well-known recognition motif for integrins such as αvβ3 and α5β1, which play pivotal roles in processes like angiogenesis, wound healing, and tumor metastasis.
Upon binding to these integrins, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can trigger intracellular signaling cascades that promote cellular responses such as migration, proliferation, and survival. This property makes it a valuable tool in both research and therapeutic applications.
Research Findings
Recent studies have highlighted the potential applications of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) in various fields:
- Cancer Therapy : The peptide has been investigated for its ability to inhibit tumor growth by blocking integrin-mediated signaling pathways. For instance, studies demonstrate that cyclic peptides can effectively reduce tumor cell adhesion and migration in vitro and in vivo .
- Wound Healing : Research indicates that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can enhance fibroblast migration and proliferation, thereby promoting wound healing processes. This effect is attributed to its interaction with integrins involved in cell-matrix adhesion .
- Drug Delivery Systems : The peptide has been utilized as a targeting moiety in drug delivery systems, improving the specificity of therapeutic agents to tumor cells through integrin targeting .
Case Studies
Case Study 1: Inhibition of Tumor Growth
A study involving mice with implanted tumors showed that administration of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to decreased angiogenesis and reduced metastatic potential due to impaired integrin signaling .
Case Study 2: Enhanced Wound Healing
In an experimental model of skin injury, treatment with Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) led to accelerated wound closure rates. Histological analysis revealed increased fibroblast activity and collagen deposition at the injury site .
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) in academic research?
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is typically synthesized via solid-phase peptide synthesis (SPPS) or liquid-phase synthesis . SPPS involves sequential coupling of amino acids to a resin-bound anchor, followed by cyclization via intramolecular amide bond formation. Liquid-phase synthesis employs solution-based coupling and cyclization, often requiring high-dilution conditions to minimize intermolecular reactions . Key considerations include:
- Resin selection : Wang or Rink amide resins for SPPS.
- Cyclization agents : HATU/DIPEA or PyBOP for activating carboxyl groups.
- Purity validation : Post-synthesis HPLC and mass spectrometry (MS) are critical to confirm cyclization success and exclude linear byproducts .
Table 1: Synthesis Parameters
Parameter | SPPS | Liquid-Phase Synthesis |
---|---|---|
Cyclization Efficiency | >85% (with optimized protocols) | ~70–80% (dependent on dilution) |
Purification Method | Reverse-phase HPLC | Size-exclusion chromatography |
Yield | 10–20% (mg scale) | 5–15% (mg scale) |
Q. How is the structural integrity of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) validated post-synthesis?
Structural validation requires multi-modal analytical techniques :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms backbone cyclization and absence of linear isomers. Key signals include amide proton shifts (δ 7.5–8.5 ppm) and α-carbon resonances .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (MW = 583.6 g/mol) and detects impurities (<5% threshold) .
- Circular Dichroism (CD) : Assesses secondary structure stability in solution, particularly for RGD motif conformation .
Advanced Research Questions
Q. What experimental designs are recommended for studying Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)-integrin interactions?
The RGD motif in Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) binds integrins (e.g., αvβ3, α5β1). To evaluate binding:
- Surface Plasmon Resonance (SPR) : Immobilize integrins on sensor chips and measure real-time binding kinetics (KD, kon/koff). Use BSA blocking to reduce nonspecific adsorption .
- Competitive ELISA : Pre-incubate integrins with the cyclic peptide, then quantify residual binding to immobilized fibronectin or vitronectin .
- Cell Adhesion Assays : Coat plates with the peptide and measure adherent cell counts (e.g., endothelial cells) vs. RGD-free controls .
Table 2: Integrin Binding Data
Integrin Subtype | Reported KD (nM) | Assay Type | Reference |
---|---|---|---|
αvβ3 | 2.5 ± 0.3 | SPR | |
α5β1 | 15.7 ± 2.1 | Competitive ELISA |
Q. How do conformational variations in Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) influence receptor specificity?
The RGD loop conformation dictates integrin selectivity. For example:
- αvβ3 preference : A constrained β-hairpin conformation enhances binding to αvβ3 over α5β1 .
- Dynamic Flexibility : Molecular dynamics (MD) simulations reveal that Pro-Ala residues stabilize the cyclic backbone, reducing entropy loss upon binding .
- Mutagenesis Studies : Substituting Ser or Asp residues alters hydrogen-bond networks, reducing affinity by >50% in some variants .
Q. How should researchers address discrepancies in binding affinity data across studies?
Discrepancies often arise from:
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) and cation concentrations (Mg²⁺/Mn²⁺) modulate integrin activation states .
- Receptor Source : Recombinant vs. native integrins may exhibit divergent glycosylation patterns affecting binding .
- Data Normalization : Normalize to positive controls (e.g., linear RGD peptides) to account for batch-to-batch variability.
Recommended Protocol :
- Replicate assays across ≥3 independent syntheses.
- Use orthogonal methods (SPR + ELISA) to cross-validate KD values .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate synthesis-related impurities in Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)?
Common impurities include linear peptides and truncated cyclized forms . Mitigation approaches:
- Optimized Cleavage : Use TFA cocktails with scavengers (e.g., EDT, water) to minimize side reactions during resin cleavage .
- Gradient HPLC : Employ C18 columns with 0.1% TFA/ACN gradients for high-resolution separation.
- MS/MS Fragmentation : Confirm cyclic structure via characteristic fragmentation patterns (e.g., loss of H₂O or NH₃) .
Q. How can researchers resolve conflicting bioactivity data in cell-based assays?
Confounding factors include:
Properties
IUPAC Name |
2-[12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZEPRYKXWBLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N10O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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